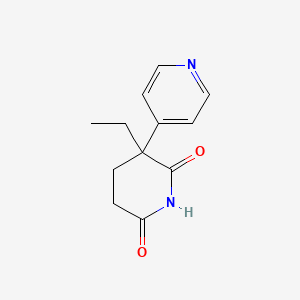
Rogletimide
Übersicht
Beschreibung
Rogletimide, also known as pyridoglutethimide, is a medication that was never marketed . It is related in chemical structure to the sedative/hypnotic drug glutethimide but has pharmacological activity as a selective aromatase inhibitor similar to the related drug aminoglutethimide .
Synthesis Analysis
The synthesis of Rogletimide involves base-catalyzed alkylation of ethyl 4-pyridylacetate with iodoethane to give ethyl 2-(4-pyridyl)butyrate. This is followed by base-catalyzed conjugate addition of the carbanion to acrylamide. The last step is an intramolecular cyclization to form Rogletimide .Molecular Structure Analysis
Rogletimide has the molecular formula C12H14N2O2 and a molar mass of 218.256 g/mol . Its IUPAC name is 3-ethyl-3-(pyridin-4-yl)piperidine-2,6-dione .Chemical Reactions Analysis
While specific chemical reactions involving Rogletimide are not mentioned in the search results, it is known that Rogletimide is an orally active aminoglutethimide derivative .Physical And Chemical Properties Analysis
Rogletimide has a molecular weight of 218.25 g/mol . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Antineoplastic Activity
Rogletimide is identified as an orally active aminoglutethimide derivative with potential antineoplastic activity. Its primary mechanism involves the reversible inhibition of aromatase, a key enzyme in converting androgens to estrogens. In estrogen-dependent cancers, rogletimide's inhibition of aromatase leads to reduced estrogen synthesis, thereby inhibiting estrogen-mediated signal transduction and reducing tumor cell growth. It also affects the enzymes involved in converting cholesterol to corticosteroids (Definitions, 2020).
Effect on Steroidogenesis
A study utilizing a guinea pig adrenal system examined the effect of rogletimide on adrenal steroidogenesis. The findings revealed that rogletimide, unlike other aromatase inhibitors, did not significantly affect the release of cortisol and other steroids, indicating its potential for more selective action in cancer treatment without significantly suppressing cortisol synthesis (Newton, Mehta, & Dowsett, 1991).
Quantitative Screening in Plasma
Rogletimide was the subject of a study exploring a continuous-flow dialysis system combined with tandem mass spectrometry for drug quantitation in complex biological matrices. This method demonstrated potential in quantitatively analyzing rogletimide in patients' plasma, aiding in pharmacokinetic studies and dosage optimization (van Bakergem et al., 1992).
Influence on Peripheral Aromatisation in Breast Cancer
A study on postmenopausal women with breast cancer investigated the influence of rogletimide on peripheral aromatisation. The research indicated that rogletimide produced dose-dependent estrogen suppression and aromatase inhibition. However, even at maximum tolerated doses, its efficacy in aromatase inhibition and estrogen suppression was sub-optimal compared to other aromatase inhibitors (MacNeill et al., 1992).
Chiral High-Performance Liquid Chromatography Assay Development
The development and validation of a stereo-specific high-performance liquid chromatography (HPLC) assay for rogletimide in plasma were undertaken. This study's purpose was to enhance the analytical methods for monitoring rogletimide and its metabolites in clinical settings, particularly in breast cancer patients (Étienne, Oster, & Milano, 1996).
Enantioselective Determination in Serum
Research focusing on the quantitative determination of rogletimide enantiomers in serum was conducted using capillary electrophoresis. This method provided insights into the drug's enantiomer-specific behavior and potential differential effects, crucial for understanding its pharmacodynamics (Hefnawy & Stewart, 2000).
Pharmacology and Clinical Efficacy Comparisons
Rogletimide was included in a comprehensive review of aromatase inhibitors, highlighting its role and efficacy in comparison to other agents in treating breast cancer. This comparative analysis provided a broader perspective on rogletimide's place in the therapeutic landscape (Njar & Brodie, 1999).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-ethyl-3-pyridin-4-ylpiperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-12(9-4-7-13-8-5-9)6-3-10(15)14-11(12)16/h4-5,7-8H,2-3,6H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKJWHWUDVQATH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(=O)NC1=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869670 | |
| Record name | Rogletimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rogletimide | |
CAS RN |
92788-10-8 | |
| Record name | Rogletimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92788-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rogletimide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092788108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rogletimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROGLETIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14P4QR28QF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




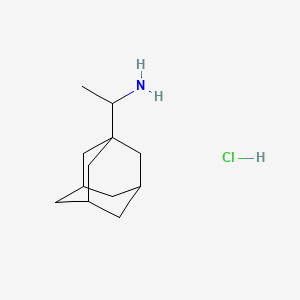
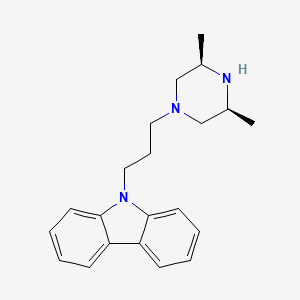

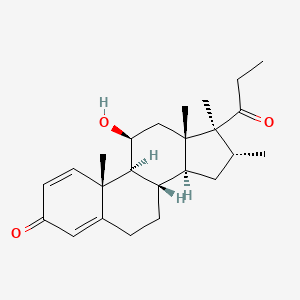
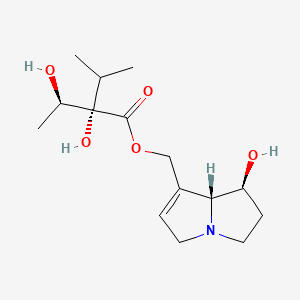
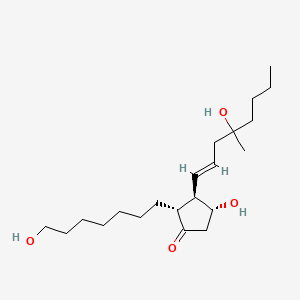
![N-[3-(benzylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B1680648.png)

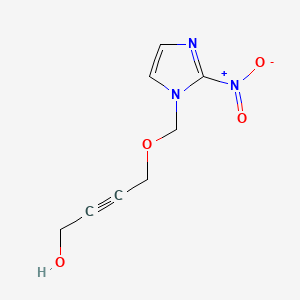
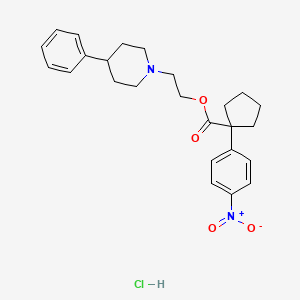
![(2R)-2-[[(2S)-4-methyl-2-[5-(6-oxo-3H-purin-9-yl)pentoxycarbonylamino]pentanoyl]amino]-3-methylsulfanylpropanoic acid](/img/structure/B1680652.png)

![(E)-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylpentanoyl]amino]-1-oxopentan-2-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B1680654.png)